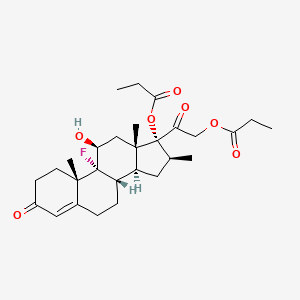

(8aS)-8a-Bromoalbomitomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(8aS)-8a-Bromoalbomitomycin A is a naturally occurring antibiotic produced by the bacteria Streptomyces albomitomyceticus. It belongs to the class of brominated albomycins, which are a group of compounds that have been shown to have a wide range of biological activities. The compound has been studied for its potential use in the treatment of various infectious diseases, including tuberculosis and cancer. It has also been studied for its potential use as an anti-inflammatory agent.

Applications De Recherche Scientifique

Chemical Conversion Efficiency : Kasai et al. (1992) demonstrated an efficient chemical conversion of mitomycin A to isomitomycin A via (8aS)-8a-Bromoalbomitomycin A, achieving a significant yield. This conversion process is notable for its high efficiency and yield, highlighting the potential utility of (8aS)-8a-Bromoalbomitomycin A in synthetic chemistry applications (Kasai, Kono, Ikeda, Yoda, & Hirayama, 1992).

Structural and Spectral Analysis : Khajehzadeh and Sadeghi (2018) focused on the structural and spectral properties of mitomycin, a closely related compound. Their study, using computational methods, provided detailed insights into bond lengths, angles, and the impact of solvents on spectral properties, which can be relevant for understanding the characteristics of (8aS)-8a-Bromoalbomitomycin A (Khajehzadeh & Sadeghi, 2018).

Biological and Antimicrobial Activities : Research by Bizani and Brandelli (2004) explored the bacteriocin production by Bacillus cereus, which is related to the study of (8aS)-8a-Bromoalbomitomycin A's biological activity. They investigated the influence of temperature and media on bacteriocin production, which can be crucial for understanding the conditions favorable for the biological activities of related compounds (Bizani & Brandelli, 2004).

Propriétés

IUPAC Name |

[(1R,3S,4R,7R,8S,9S)-9-bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl]methyl carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BrN3O6/c1-6-9(24-2)12(22)14(17)8(5-26-13(18)23)15(25-3)10-7-4-19(15)16(14,11(6)21)20(7)10/h7-8,10H,4-5H2,1-3H3,(H2,18,23)/p+1/t7-,8-,10+,14-,15-,16+,20?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZLWYIJXWIKPR-OXEMDJEWSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2(C(C3(C4C5N4C2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)[C@@]2([C@H]([C@]3([C@@H]4[C@@H]5N4[C@]2(C1=O)[NH+]3C5)OC)COC(=O)N)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN3O6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(8aS)-8a-Bromoalbomitomycin A | |

Q & A

A: The research paper demonstrates that the bromine atom introduced at the 8a position in (8aS)-8a-bromoalbomitomycin A plays a crucial role []. This bromine atom allows for the selective removal of the C4a-N4 bond under hydrogenolysis conditions, a crucial step in converting albomitomycin A to isomitomycin A. This selectivity is likely due to the bromine atom weakening the C4a-N4 bond, making it more susceptible to cleavage. Therefore, (8aS)-8a-bromoalbomitomycin A serves as a vital stepping stone in this specific synthetic route due to the strategic influence of the bromine atom on subsequent reactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Carbamic acid, [2-(hydroxyamino)-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)](/img/no-structure.png)

![4,7-Dimethoxy-1H-pyrrolo[2,3-c]pyridine hydrochloride](/img/structure/B584126.png)

![[1,1-Biphenyl]-2,2-diol,4,4-dimethoxy-](/img/structure/B584133.png)

![2-[2-(Dimethylamino)ethyl]-1-indanone-d6](/img/structure/B584134.png)

![Ethyl 4-[5-[2-[tert-butyl(dimethyl)silyl]oxyethyl-(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B584138.png)

![2-Benzyl-4-[bis(trideuteriomethyl)amino]butanoic acid](/img/structure/B584140.png)